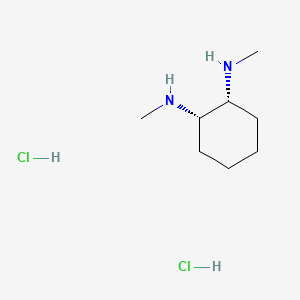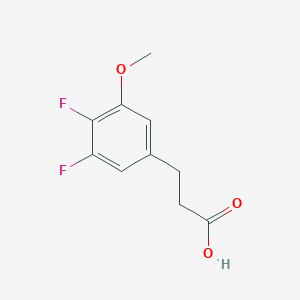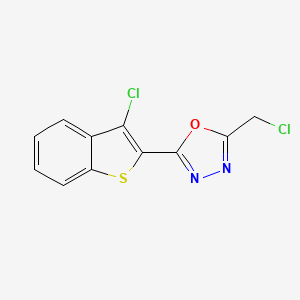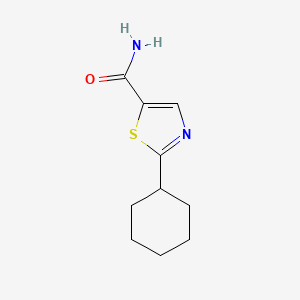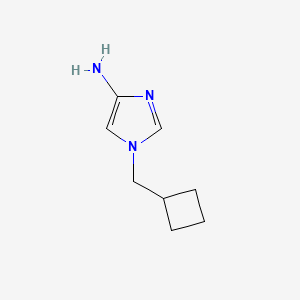
1-(Cyclobutylmethyl)-1H-imidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylmethyl)-1H-imidazol-4-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The cyclobutylmethyl group attached to the imidazole ring introduces a unique structural feature, which can influence the compound’s chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-1H-imidazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions. For instance, the imidazole ring can be treated with cyclobutylmethyl halides (e.g., cyclobutylmethyl chloride) in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(Cyclobutylmethyl)-1H-imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, bases such as potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the substituent introduced
科学的研究の応用
1-(Cyclobutylmethyl)-1H-imidazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: It can be utilized in the development of advanced materials, such as ionic clathrate hydrates, which have applications in thermal energy storage.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride
- 1-(Cyclobutylmethyl)-2-methyl-1H-imidazole
- 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxamide
Uniqueness
1-(Cyclobutylmethyl)-1H-imidazol-4-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(cyclobutylmethyl)imidazol-4-amine |
InChI |
InChI=1S/C8H13N3/c9-8-5-11(6-10-8)4-7-2-1-3-7/h5-7H,1-4,9H2 |
InChIキー |
DYAXICMFAFFCBG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN2C=C(N=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


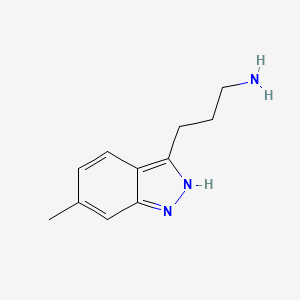
![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)

methanol](/img/structure/B13152259.png)
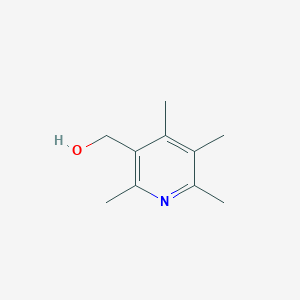
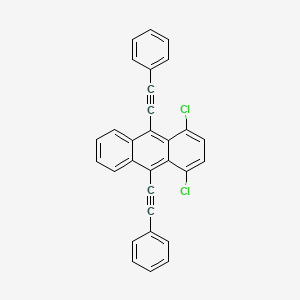
![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
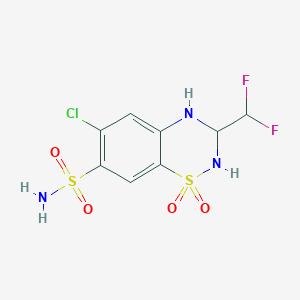
![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
